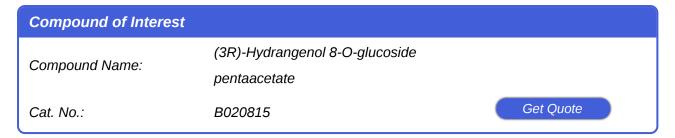


An In-depth Technical Guide to (3R)-Hydrangenol 8-O-glucoside pentaacetate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-Hydrangenol 8-O-glucoside pentaacetate is a semi-synthetic flavonoid derived from natural products found in Hydrangea macrophylla. This document provides a comprehensive technical overview of its chemical properties, biological activity, and mechanism of action, with a focus on its role as a cholinesterase inhibitor. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support further research and drug development efforts in the field of neurodegenerative diseases.

Introduction

(3R)-Hydrangenol 8-O-glucoside pentaacetate, a derivative of the naturally occurring hydrangenol 8-O-glucoside, has emerged as a compound of interest in the study of neurodegenerative disorders, particularly Alzheimer's disease. The parent compound is isolated from the leaves of Hydrangea macrophylla, a plant with a history of use in traditional medicine. The pentaacetate form exhibits enhanced stability and lipophilicity, which can be advantageous for pharmacological applications. This guide synthesizes the current knowledge on this compound, providing a technical resource for the scientific community.

Chemical and Physical Properties



(3R)-Hydrangenol 8-O-glucoside pentaacetate is characterized by the following properties:

Property	Value	
Molecular Formula	C31H32O14	
Molecular Weight	628.58 g/mol	
CAS Number	113270-98-7	
Appearance	White to off-white powder	
Solubility	Soluble in DMSO, methanol, and other organic solvents	

Biological Activity: Cholinesterase Inhibition

The primary biological activity of **(3R)-Hydrangenol 8-O-glucoside pentaacetate** (HGP) is the inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Quantitative Data

The inhibitory potency of HGP against AChE and BChE has been determined through in vitro assays. The data is summarized in the table below.

Enzyme	IC ₅₀ (μΜ)	Κ _ι (μΜ)	Inhibition Type
Acetylcholinesterase (AChE)	22.66 ± 1.63	36.1	Non-competitive
Butyrylcholinesterase (BChE)	41.02 ± 3.03	44.9	Non-competitive

Data sourced from Hwang J, et al. (2021).

Mechanism of Action





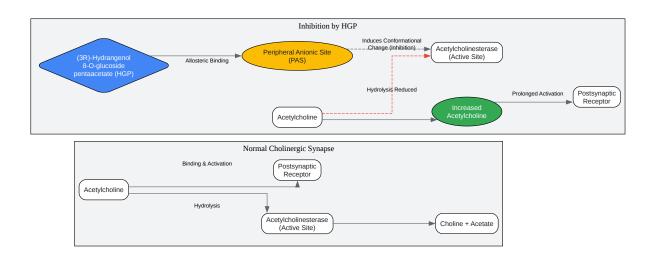


Kinetic studies have revealed that HGP acts as a non-competitive inhibitor of both AChE and BChE. This mode of inhibition indicates that HGP does not bind to the active site of the enzyme where acetylcholine is hydrolyzed. Instead, it binds to a distinct allosteric site known as the peripheral anionic site (PAS). By binding to the PAS, HGP induces a conformational change in the enzyme that reduces its catalytic efficiency, thereby slowing down the hydrolysis of acetylcholine.

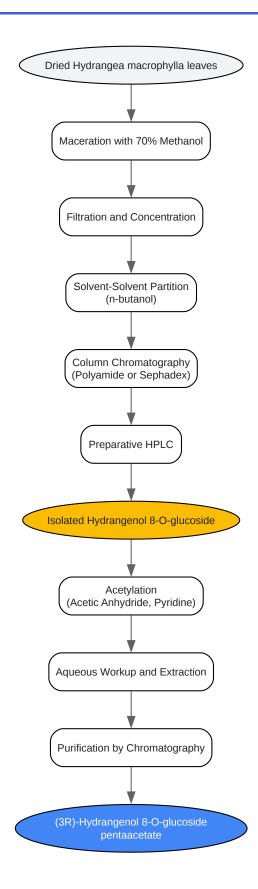
Signaling Pathway

The interaction of **(3R)-Hydrangenol 8-O-glucoside pentaacetate** with acetylcholinesterase can be visualized as follows:









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